3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features both imidazole and benzofuro-pyrimidine moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the benzofuro-pyrimidine structure combines benzofuran and pyrimidine rings
Scientific Research Applications
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Preparation Methods
The synthesis of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by its coupling with a benzofuro-pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals.
Chemical Reactions Analysis
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Mechanism of Action
The mechanism of action of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzofuro-pyrimidine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one include other imidazole-containing heterocycles and benzofuro-pyrimidine derivatives. Some examples are:
1H-imidazole-4-carboxamide: Known for its antiviral properties.
Benzofuro[3,2-d]pyrimidine-2,4-dione: Studied for its anticancer activity.
3-(1H-imidazol-1-yl)propylamine: Used in the synthesis of various pharmaceuticals.
The uniqueness of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16-15-14(12-4-1-2-5-13(12)22-15)18-11-20(16)8-3-7-19-9-6-17-10-19/h1-2,4-6,9-11H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKDKMFNYWKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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